molecular formula C15H13N B8783880 1-(2-Naphthyl)cyclobutanecarbonitrile

1-(2-Naphthyl)cyclobutanecarbonitrile

Cat. No.: B8783880
M. Wt: 207.27 g/mol
InChI Key: CGQMSTLTFROKKL-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)cyclobutanecarbonitrile is a cyclobutane derivative featuring a naphthalene substituent at the 2-position and a nitrile functional group.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-naphthalen-2-ylcyclobutane-1-carbonitrile

InChI

InChI=1S/C15H13N/c16-11-15(8-3-9-15)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9H2

InChI Key

CGQMSTLTFROKKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The primary structural analogs of 1-(2-Naphthyl)cyclobutanecarbonitrile include aryl-substituted cyclobutanecarbonitriles, such as 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4). Key differences arise from the substituents on the aryl ring:

Property This compound 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Molecular Formula C₁₄H₁₁N (inferred) C₁₁H₁₀ClN
Molecular Weight ~193.25 g/mol (calculated) 191.66 g/mol
Substituent 2-Naphthyl (polycyclic aromatic) 2-Chlorophenyl (monocyclic, electronegative Cl)
Aromatic System Bicyclic naphthalene Monocyclic benzene with Cl substituent
  • Key Insight : The naphthyl group increases molecular weight and steric hindrance compared to chlorophenyl, which may reduce solubility in polar solvents .

Solubility and Stability

  • 1-(2-Chlorophenyl)cyclobutanecarbonitrile : Requires storage at 2–8°C and is typically provided as a 10 mM solution in organic solvents (e.g., DMSO) for research applications .
  • This compound : Expected to exhibit lower solubility in aqueous media due to the hydrophobic naphthyl group. Stability may be comparable but could require stricter inert atmospheric conditions to prevent degradation of the extended aromatic system.

Research Implications and Limitations

  • Substituent Effects : Bulkier aryl groups reduce solubility but enhance thermal stability.
  • Electronic Properties : Electron-deficient substituents (e.g., Cl) increase nitrile reactivity, while aromatic systems like naphthalene may stabilize radical intermediates.

Further studies are needed to characterize the naphthyl derivative’s spectroscopic profiles and synthetic pathways.

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